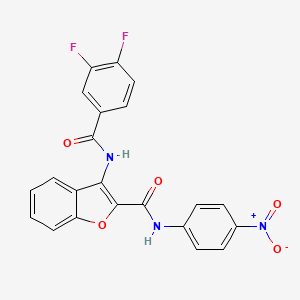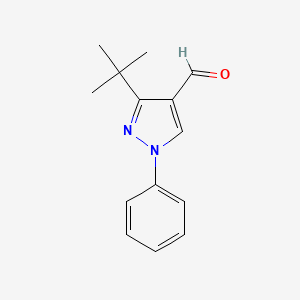![molecular formula C10H8O2 B2386887 Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate CAS No. 35095-07-9](/img/structure/B2386887.png)
Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate” is a chemical compound with the molecular weight of 162.19 . Its IUPAC name is “methyl bicyclo [4.2.0]octa-1,3,5-triene-7-carboxylate” and its InChI code is "1S/C10H10O2/c1-12-10 (11)9-6-7-4-2-3-5-8 (7)9/h2-5,9H,6H2,1H3" .
Molecular Structure Analysis
The molecular structure of “Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate” can be represented by the InChI code "1S/C10H10O2/c1-12-10 (11)9-6-7-4-2-3-5-8 (7)9/h2-5,9H,6H2,1H3" .Physical And Chemical Properties Analysis
“Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate” is a liquid with a molecular weight of 162.19 .Wissenschaftliche Forschungsanwendungen
Tandem Catalysis and Bicyclo[4.2.0]octa-1,5,7-trienes Synthesis
The preparation of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure has been explored. Researchers employ a rhodium(I) complex as a catalyst, which orchestrates a fascinating auto-tandem action. This process involves head-to-tail homocoupling of terminal aryl alkynes, followed by zipper annulation of the resulting gem-enyne. The flexible NHC-based pincer ligand in the rhodium catalyst adapts to mer- and fac-coordination modes, facilitating orthogonal mechanistic demands .
Synthesis of Azabicyclo[4.2.0]octa-1,3,5-trien-8-one Analogues
Researchers have investigated azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues. These compounds exhibit unique properties and potential applications in various fields. Further studies explore their reactivity, stability, and potential as building blocks for novel materials .
Polymerization and Material Applications
Benzocyclobutene (BCB) serves as a precursor to highly reactive orthoquinodimethane. Researchers have harnessed this reactivity to synthesize thermoset, thermoplastic, and even elastomeric resins. BCB-based polymers find applications in microelectronics, optics, and electrical components due to their excellent thermal stability and low dielectric constant .
Crosslinking Additives
Poly(methacrylate) with benzocyclobutene side chains has been synthesized as a crosslinking additive. When combined with benzocyclobutene-functionalized fullerene, it enables thermal insolubilization following solution processing. This approach enhances material properties and opens avenues for tailored applications .
High-Performance Materials
BCB-based structures, numbering in the hundreds, offer abundant resources for producing high-performance materials. Researchers continue to explore novel derivatives and applications, including microelectronic devices, coatings, and adhesives .
Ring Opening Temperature of Substituted Benzocyclobutenes
Understanding the effects of substituents on the ring opening temperature of benzocyclobutenes is crucial. For instance, substituents like -CH2-, -C=O, and -NH-CO-R influence the thermal behavior of these compounds. This knowledge informs material design and processing conditions .
Wirkmechanismus
Mode of Action
It’s known that the compound can undergo facile and irreversible oxidative coupling . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
The compound’s potential to undergo oxidative coupling suggests it may interact with redox-related pathways .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption , which could impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate . .
Eigenschaften
IUPAC Name |
methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10(11)9-6-7-4-2-3-5-8(7)9/h2-5,9H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGYSWFRKUQSLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(4-methylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2386805.png)
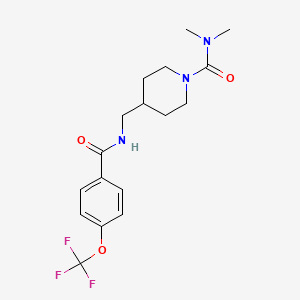
![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2386808.png)
![N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2386810.png)
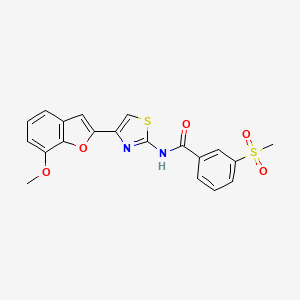
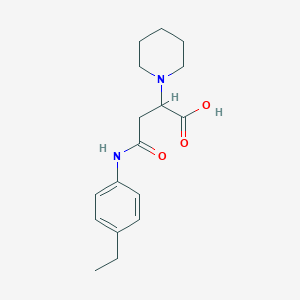
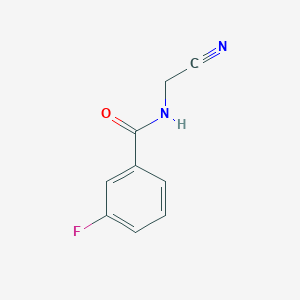
![4-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2386818.png)
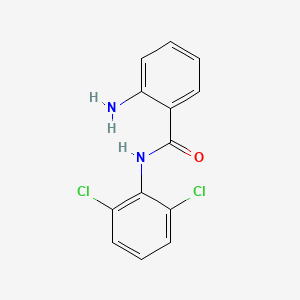
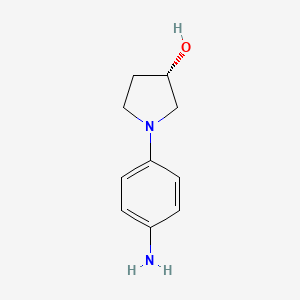
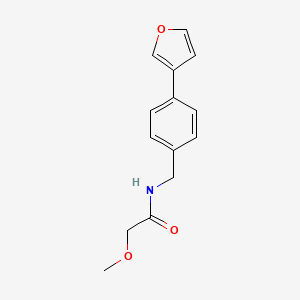
![2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2386824.png)
